molecular formula C₁₄H₁₀Br₂ B1142589 6,7-Dibromo-1,4-dihydroanthracene CAS No. 117820-99-2

6,7-Dibromo-1,4-dihydroanthracene

Cat. No.: B1142589
CAS No.: 117820-99-2
M. Wt: 338.04
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Description

6,7-Dibromo-1,4-dihydroanthracene is an organic compound with the molecular formula C14H10Br2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 6 and 7 positions of the anthracene ring system. This compound is often used as an intermediate in the synthesis of various acenes and acene derivatives, which have applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dibromo-1,4-dihydroanthracene can be synthesized through several methods. One common approach involves the bromination of 1,4-dihydroanthracene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-1,4-dihydroanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 1,4-dihydroanthracene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted anthracene derivatives.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of 1,4-dihydroanthracene.

Scientific Research Applications

6,7-Dibromo-1,4-dihydroanthracene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential mutagenic properties and interactions with biological systems.

    Medicine: Studied for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials

Mechanism of Action

The mechanism of action of 6,7-Dibromo-1,4-dihydroanthracene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation, which are crucial in its applications in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

    9,10-Dibromoanthracene: Another brominated derivative of anthracene with bromine atoms at the 9 and 10 positions.

    6,7-Dichloro-1,4-dihydroanthracene: A similar compound with chlorine atoms instead of bromine.

    1,4-Dihydroanthracene: The parent compound without any halogen substituents.

Uniqueness

6,7-Dibromo-1,4-dihydroanthracene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical reactivity and physical properties. This positioning allows for selective functionalization and makes it a valuable intermediate in the synthesis of various advanced materials and compounds .

Properties

CAS No.

117820-99-2

Molecular Formula

C₁₄H₁₀Br₂

Molecular Weight

338.04

Origin of Product

United States

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